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Compound of Interest

Compound Name: Ethyl apovincaminate

Cat. No.: B1200246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the safety and toxicology profile

of ethyl apovincaminate, a synthetic derivative of vincamine. The information is compiled from

non-clinical studies and is intended to guide further research and development.

Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance

after a single high-dose exposure. For ethyl apovincaminate, these studies have established

the median lethal dose (LD50) across different routes of administration in rodent models.
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Species
Route of
Administration

LD50 Value
Clinical Signs
at Lethal
Doses

Reference

Rat Oral ~500 mg/kg
Ataxia, clonic

convulsions
[1]

Mouse Oral ~500 mg/kg
Ataxia, clonic

convulsions
[1]

Rat Intravenous ~50 mg/kg
Ataxia, clonic

convulsions
[1]

Mouse Intravenous ~50 mg/kg
Ataxia, clonic

convulsions
[1]

Rat Intraperitoneal 134 - 240 mg/kg
Ataxia, clonic

convulsions
[1]

Mouse Intraperitoneal 134 - 240 mg/kg
Ataxia, clonic

convulsions
[1]

Experimental Protocol: Acute Oral Toxicity (Up-and-
Down Procedure - Representative)
This protocol is a representative example based on general guidelines for acute oral toxicity

testing. The specific details of the studies cited may have varied.

Objective: To determine the acute oral median lethal dose (LD50) of ethyl apovincaminate in

rats.

Materials:

Ethyl apovincaminate

Vehicle (e.g., 0.5% aqueous methylcellulose)[2]

Sprague-Dawley rats (young adults, nulliparous and non-pregnant females)
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Gavage needles

Standard laboratory animal caging and diet

Procedure:

Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days prior to

dosing.

Fasting: Withhold food overnight prior to administration of the test substance. Water is

provided ad libitum.

Dose Preparation: Prepare a suspension of ethyl apovincaminate in the vehicle at the

desired concentrations.

Dose Administration: Administer a single oral dose of the test substance to one animal using

a gavage needle. The initial dose is selected based on available data, typically a step below

the estimated LD50.

Observation: Observe the animal for mortality and clinical signs of toxicity at frequent

intervals on the day of dosing (e.g., 30 minutes, 1, 2, 4, and 6 hours post-dose) and at least

once daily for 14 days.

Dose Adjustment:

If the animal survives, the dose for the next animal is increased by a defined factor (e.g.,

3.2).

If the animal dies, the dose for the next animal is decreased by the same factor.

Termination: The study is concluded when a sufficient number of reversals in outcome

(survival/death) have been observed to allow for calculation of the LD50.

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Data Analysis: The LD50 is calculated using a maximum likelihood method.

Experimental Workflow: Acute Oral LD50 Determination
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Workflow for Acute Oral LD50 Study (Up-and-Down Procedure).

Subchronic and Chronic Toxicity
Repeated-dose toxicity studies evaluate the effects of a substance following prolonged

exposure.
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Species Duration Route
Dose
Levels

Key
Findings

Reference

Rat 4 weeks Oral (gavage)
100

mg/kg/day

Increased

salivation,

increased

liver and

thyroid gland

weights.

[1]

Rat 3 months
Intraperitonea

l
25 mg/kg/day

Mortality

(38% males,

25% females)

due to severe

peritonitis.

[1]

Dog 6 months
Oral

(capsules)

Up to 25

mg/kg/day

No general

toxicities

noted.

[1]

Experimental Protocol: 90-Day Oral Toxicity Study in
Rats (Representative)
This protocol is a representative example based on general guidelines for subchronic toxicity

studies.

Objective: To evaluate the potential toxicity of ethyl apovincaminate following repeated oral

administration to rats for 90 days.

Materials:

Ethyl apovincaminate

Vehicle (e.g., 0.5% aqueous methylcellulose)

Sprague-Dawley rats (weanlings)

Gavage needles
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Standard laboratory animal caging and diet

Procedure:

Animal Acclimation and Grouping: Acclimate animals and randomly assign them to control

and treatment groups (e.g., 10 males and 10 females per group).

Dose Preparation: Prepare daily formulations of ethyl apovincaminate in the vehicle at

three dose levels (low, mid, high) and a vehicle control.

Dose Administration: Administer the test substance or vehicle daily by oral gavage for 90

consecutive days.

Observations:

Clinical Signs: Observe animals daily for signs of toxicity.

Body Weight: Record body weights weekly.

Food Consumption: Measure food consumption weekly.

Ophthalmology: Conduct ophthalmoscopic examinations prior to the study and at

termination.

Clinical Pathology: Collect blood and urine samples at termination for hematology, clinical

chemistry, and urinalysis.

Termination and Necropsy: At the end of the 90-day period, euthanize all animals. Conduct a

full gross necropsy, and record organ weights.

Histopathology: Preserve selected organs and tissues for microscopic examination.

Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to induce genetic

damage.

Summary of Findings
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Assay System
Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation (Ames)

Test

S. typhimurium &

E. coli

With and without

S9
Negative [1][3]

In Vivo

Micronucleus

Assay

Mouse bone

marrow
N/A Negative [3]

In Vivo Comet

Assay

Mouse

leukocytes and

stomach cells

N/A Negative [3]

In Vivo Comet

Assay
Mouse liver cells N/A Equivocal [3]

Experimental Protocol: Bacterial Reverse Mutation
(Ames) Test (Representative)
Objective: To evaluate the mutagenic potential of ethyl apovincaminate using a bacterial

reverse mutation assay.

Materials:

Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537)

Tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA)

Ethyl apovincaminate

Solvent (e.g., DMSO)

S9 fraction from induced rat liver for metabolic activation

Minimal glucose agar plates
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Top agar

Procedure:

Strain Preparation: Prepare overnight cultures of the bacterial tester strains.

Dose Preparation: Prepare a range of concentrations of ethyl apovincaminate in a suitable

solvent.

Plate Incorporation Method:

To molten top agar, add the bacterial culture, the test substance at a specific

concentration, and either S9 mix (for metabolic activation) or a buffer (without activation).

Pour the mixture onto minimal glucose agar plates.

Incubation: Incubate the plates at 37°C for 48-72 hours.

Colony Counting: Count the number of revertant colonies on each plate.

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in

the number of revertant colonies compared to the solvent control.

Reproductive and Developmental Toxicity
These studies investigate the potential adverse effects of a substance on sexual function,

fertility, and development of the offspring. The National Toxicology Program (NTP) has

conducted extensive studies on the reproductive and developmental toxicity of vinpocetine

(ethyl apovincaminate).[4]

Quantitative Data Summary (NTP Studies)
Rat Prenatal Developmental Toxicity Study[4]
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Dose Group (mg/kg/day) Maternal Effects Embryo-Fetal Effects

20
Red or brown vaginal

discharge
-

60

Decreased body weight and

body weight gain, decreased

feed consumption, red or

brown vaginal discharge

Increased post-implantation

loss, total litter resorption in

12/25 dams, decreased

number of live fetuses,

increased incidence of

ventricular septum defects and

full thoracolumbar ribs,

incomplete ossification of

thoracic centrum.

80, 160, 320 (Dose Range-

Finding)
Decreased feed consumption

Significant increase in post-

implantation loss, total litter

resorption at ≥80 mg/kg.

Rabbit Dose Range-Finding Study[2]

Dose Group (mg/kg/day) Maternal Effects Embryo-Fetal Effects

150
Decreased body weight gain

and feed consumption
-

300
Decreased body weight gain

and feed consumption

Increased early resorptions,

increased post-implantation

loss, decreased number of live

fetuses.

Experimental Protocol: Prenatal Developmental Toxicity
Study in Rats (NTP Study Design)[4]
Objective: To evaluate the potential of ethyl apovincaminate to cause developmental toxicity

in rats.

Materials:
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Ethyl apovincaminate (99.3% pure)

Vehicle: 0.5% aqueous methylcellulose

Time-mated Sprague-Dawley rats

Procedure:

Animal Grouping: Assign groups of 25 time-mated female rats to receive 0, 5, 20, or 60

mg/kg/day of ethyl apovincaminate.

Dose Administration: Administer the test substance by gavage from gestation day 6 to 20.

Maternal Observations: Monitor for clinical signs, body weight, and feed consumption

throughout the study.

Cesarean Section: On gestation day 21, perform a cesarean section on all dams.

Uterine and Fetal Examination:

Examine the uterine contents for the number of implantations, resorptions, and live and

dead fetuses.

Weigh and sex the live fetuses.

Examine fetuses for external, visceral, and skeletal malformations and variations.

Carcinogenicity
No long-term carcinogenicity studies on ethyl apovincaminate were identified in the reviewed

literature.

Signaling Pathways
The pharmacological and toxicological effects of ethyl apovincaminate are linked to several

signaling pathways.

Phosphodiesterase-1 (PDE1) Inhibition Pathway
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Vinpocetine's inhibition of PDE1 leads to increased cAMP and cGMP.

Voltage-Gated Sodium Channel Inhibition
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Vinpocetine blocks sodium channels, reducing neuronal excitability.
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Antioxidant and Anti-inflammatory Pathways

Ethyl Apovincaminate
(Vinpocetine)
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Vinpocetine exhibits antioxidant and anti-inflammatory effects.

Disclaimer: This document is intended for informational purposes for a scientific audience and

does not constitute medical advice. The safety and efficacy of ethyl apovincaminate for any

specific use have not been uniformly established by all global regulatory agencies.

Researchers should consult original study publications and relevant regulatory guidelines for

comprehensive information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Safety and Toxicology
of Ethyl Apovincaminate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1200246#safety-and-toxicology-studies-of-ethyl-
apovincaminate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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